1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide
Description
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Properties
IUPAC Name |
2-bromo-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O.BrH/c1-13(2)8-3-5-14(6-4-8)7-9(11)10(12)15;/h3-6,9H,7H2,1-2H3,(H-,12,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPOGJFQSEFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(C(=O)N)Br.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminopyridine with a bromo derivative of a carbamoylethyl compound. The process can be optimized for yield and purity, which is essential for subsequent biological evaluations.
Biological Activity
1. Anticholinesterase Activity
Research indicates that compounds similar to this compound may exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, a study demonstrated that derivatives with pyridinium moieties showed potent inhibition of acetylcholinesterase (AChE) with IC50 values in the nanomolar range, suggesting that modifications to the pyridine structure could enhance biological efficacy .
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific human cancer cells, although further studies are required to elucidate the mechanisms involved.
3. Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with target proteins. These studies have shown that the compound can effectively bind to active sites of enzymes involved in neurotransmission, further supporting its potential as a therapeutic agent in neurodegenerative disorders .
Case Studies
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Acetylcholinesterase: By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to 1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A study demonstrated that a related compound had an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer effects .
Mechanism of Action
The compound's mechanism often involves the modulation of cellular pathways that lead to reduced cell viability in cancerous tissues. This is typically achieved through the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals .
Catalytic Applications
The compound can function as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. This application is particularly important for researchers aiming to optimize chemical processes in drug development .
Material Science
Development of Advanced Materials
In material science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. These materials are crucial for applications in electronics and coatings due to their unique properties, which can be tailored through the incorporation of functional groups from the compound .
Bioconjugation Techniques
Drug Delivery Systems
The compound plays a role in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecular frameworks. This is essential for developing drug delivery systems and diagnostic applications where targeted delivery is critical .
Case Studies and Research Findings
Q & A
Q. What role does it play in supramolecular chemistry?
- Methodological Answer : The pyridinium cation participates in host-guest interactions with crown ethers or cucurbiturils. Isothermal titration calorimetry (ITC) measures binding constants, while NOESY NMR reveals spatial proximity in complexes. Applications include molecular switches and drug delivery vesicles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
